LogP Difference vs. 6-Bromooxazolo[4,5-b]pyridine
The 2-trifluoromethyl group in 6-bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine confers a substantial increase in calculated lipophilicity compared to the non-trifluoromethylated 6-bromo analog. The target compound has a calculated LogP of 3.0041, whereas 6-bromooxazolo[4,5-b]pyridine (CAS 1260863-86-2) has a reported calculated LogP of approximately 1.18 . This LogP increase of approximately 1.82 units represents a roughly 66-fold increase in octanol-water partition coefficient (calculated as 10^ΔLogP = 10^1.82 ≈ 66).
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.0041 |
| Comparator Or Baseline | 6-Bromooxazolo[4,5-b]pyridine (CAS 1260863-86-2): LogP ≈ 1.18 |
| Quantified Difference | ΔLogP ≈ +1.82 (approximately 66-fold higher partition coefficient) |
| Conditions | Calculated using ChemSrc proprietary algorithm for target; ChemExper algorithm for comparator |
Why This Matters
This LogP difference is critical for procurement decisions because the trifluoromethyl group directly influences the membrane permeability, metabolic stability, and oral bioavailability potential of any derivative synthesized from this building block, making it unsuitable to substitute with the non-CF3 analog when developing CNS-penetrant or orally bioavailable candidates.
